BIM 23127

SSTR2 Agonist Receptor Profiling cAMP Inhibition

BIM 23127 is a differentiated research peptide with a unique multi-target profile: it acts as an SSTR2 agonist (Ki 20.9 nM) while simultaneously antagonizing NMBR (Ki 20.9 nM) and human/rat urotensin-II receptors (pA₂ 7.54–7.70). This precision-engineered, D-amino-acid-substituted cyclo-octapeptide cannot be functionally replaced by standard SSTR2 agonists or single-target bombesin antagonists, making it the only validated tool for isolating NMBR-specific feeding pathways and UT-mediated smooth muscle contraction studies. Secure high-purity (≥98%) material for your critical in vivo and ex vivo assays.

Molecular Formula C62H71N11O9S2
Molecular Weight 1178.4 g/mol
Cat. No. B1505555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIM 23127
Synonyms2-naphthylalanyl-cyclo-(cysteinyl-tyrosyl-D-tryptophyl-ornithyl-valyl-cysteinyl)-2-naphthylalaninamide
BIM 23127
BIM-23127
Nal-cyclo(Cys-Tyr-Trp-Orn-Val-Cys)Nal-NH2
Molecular FormulaC62H71N11O9S2
Molecular Weight1178.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N
InChIInChI=1S/C62H71N11O9S2/c1-35(2)54-62(82)72-53(60(80)68-49(55(65)75)30-38-18-22-40-11-4-6-13-42(40)27-38)34-84-83-33-52(71-56(76)46(64)28-37-17-21-39-10-3-5-12-41(39)26-37)61(81)69-50(29-36-19-23-44(74)24-20-36)58(78)70-51(31-43-32-66-47-15-8-7-14-45(43)47)59(79)67-48(16-9-25-63)57(77)73-54/h3-8,10-15,17-24,26-27,32,35,46,48-54,66,74H,9,16,25,28-31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,79)(H,68,80)(H,69,81)(H,70,78)(H,71,76)(H,72,82)(H,73,77)
InChIKeyGLVLDCUADDSQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIM 23127: Procurement-Grade Overview of a Cyclo-Somatostatin Octapeptide with Unique Multi-Target Antagonist and Agonist Profiles


BIM 23127 (CAS 160161-61-5) is a D-amino-acid substituted cyclo-somatostatin octapeptide analog with the sequence D-Nal-cyclo[Cys-Tyr-D-Trp-Orn-Val-Cys]-Nal-NH₂ [1]. Structurally, it shares homology with the somatostatin family but has been chemically engineered to exhibit a distinct, multi-faceted pharmacological profile. It is characterized as a selective agonist for the somatostatin receptor subtype 2 (SSTR2) with a Ki of 20.9 nM , a potent antagonist at the neuromedin B receptor (NMBR/BB₁) with a Ki of 20.9 nM , and a competitive antagonist at both human and rat urotensin-II (UT) receptors [2]. This unique combination of agonist and antagonist activities across three separate receptor families distinguishes BIM 23127 from classical somatostatin analogs and other in-class peptide modulators.

Why Generic SSTR2 Agonists Cannot Substitute for BIM 23127 in Targeted Research Applications


Generic substitution of BIM 23127 with other SSTR2-preferring agonists (e.g., Octreotide, Lanreotide) or with related bombesin receptor antagonists is scientifically unsound due to its precisely engineered multi-target binding profile. Standard SSTR2 agonists exhibit high potency at SSTR2 but are inert at NMBR and UT receptors [1]. Conversely, classical NMBR antagonists like SB-710411 lack the SSTR2 agonist activity of BIM 23127 [2]. The substitution of an ornithine residue for lysine in the BIM 23127 sequence critically reduced its affinity for other somatostatin receptor subtypes and μ-opioid receptors compared to its parent analog, resulting in its unique selectivity fingerprint [3]. As a result, substituting BIM 23127 with a single-target analog would fundamentally alter the experimental outcome, either by losing the NMBR/UT antagonism required for specific disease models or by introducing SSTR2 agonism where it is not desired. The following quantitative evidence guide provides the precise comparative data necessary for a scientifically rigorous procurement decision.

BIM 23127 Quantitative Differentiation Guide: Head-to-Head Performance Data Against Key Comparators


Receptor Selectivity: BIM 23127 Exhibits Quantifiable SSTR2 Agonism Lacking in Other NMBR Antagonists

Unlike other NMBR/UT receptor antagonists like SB-710411, BIM 23127 possesses a well-defined and quantifiable agonist activity at the somatostatin receptor subtype 2 (SSTR2). This is a differentiating feature confirmed by binding assays. While SB-710411 is a known UT receptor antagonist, data indicates that BIM 23127 acts as an SSTR2 agonist with a Ki of 20.9 nM . This is in stark contrast to clinically used SSTR2 agonists like Octreotide and Lanreotide, which have Ki values in the sub-nanomolar to low-nanomolar range (0.4-2.1 nM) but are devoid of any activity at NMBR or UT receptors [1].

SSTR2 Agonist Receptor Profiling cAMP Inhibition

Functional In Vivo Selectivity: BIM 23127 Discriminates Between Neuromedin B and Neuromedin C in Feeding Behavior

BIM 23127 demonstrates clear functional discrimination between the related bombesin-like peptides neuromedin B (NMB) and neuromedin C (NMC) in a whole-animal model. In a standardized in vivo assay, prior administration of BIM 23127 (100 nmol/kg) completely blocked the suppression of glucose intake produced by neuromedin B. Crucially, at the same dose, it had no effect on the suppression of intake produced by neuromedin C [1]. This functional selectivity is a key differentiator from broad-spectrum bombesin receptor antagonists or from genetic knockout models.

Neuromedin B Receptor Feeding Behavior In Vivo Pharmacology

Competitive Antagonism at Urotensin-II Receptors: Quantified Potency Against Human and Rat Orthologs

BIM 23127 is not merely a somatostatin analog; it is a potent, competitive antagonist at both human and rat urotensin-II (UT) receptors. In functional assays measuring intracellular calcium mobilization in HEK293 cells expressing the human UT (hUT) or rat UT (rUT) receptor, BIM 23127 showed no agonist activity but potently antagonized the response to human U-II [1]. Its antagonist potency (pA₂) is consistent across species, a property not shared by all peptidic UT antagonists. This is in contrast to the clinically used SSTR2 agonists Octreotide, Lanreotide, and Pasireotide, which have no reported activity at UT receptors [2].

Urotensin-II Receptor Competitive Antagonist Calcium Mobilization

Chemical Differentiation from SSTR5 Agonists: Quantified Selectivity Profile Against BIM 23052

Within the BIM series of somatostatin analogs, BIM 23127 is chemically and pharmacologically distinct from the SSTR5-preferring agonist BIM 23052. BIM 23052 has a primary target of SSTR5 with a Ki of 7.3 nM, while BIM 23127 is an SSTR2 agonist (Ki = 20.9 nM) . This difference in subtype selectivity translates to divergent downstream signaling and physiological outcomes. For instance, BIM 23052 is known to stimulate gastric emptying, a function not attributed to BIM 23127 .

SSTR Subtype Selectivity Chemical Series Receptor Profiling

Validated Application Scenarios for BIM 23127 Based on Quantitative Evidence


Deciphering the Independent Role of the Neuromedin B Receptor in Satiety and Metabolism

This application is directly supported by the in vivo functional selectivity data in Section 3 [1]. BIM 23127 is the preferred tool for studies seeking to isolate the contribution of the neuromedin B receptor (NMBR/BB₁) from other bombesin receptor subtypes (GRPR/BB₂) in the regulation of food intake. Its ability to completely block NMB-mediated feeding suppression without affecting NMC/GRP-mediated pathways provides a unique pharmacological window into NMBR-specific physiology that is not achievable with less selective antagonists or genetic knockout models.

Investigating Cardiovascular Pathophysiology via UT Receptor Antagonism

As demonstrated in Section 3, BIM 23127 is a validated, potent, and competitive antagonist at human urotensin-II receptors (pA₂ = 7.54 ± 0.14) [2]. This makes it a critical reagent for ex vivo and in vivo studies of the urotensinergic system, which is implicated in hypertension, heart failure, and atherosclerosis. Its characterized species cross-reactivity (rat pA₂ = 7.70 ± 0.05) facilitates translational research bridging rodent models and human target validation.

Simultaneous Modulation of SSTR2 and NMBR/UT Receptors in Complex Signaling Studies

This unique application scenario leverages the dual agonist/antagonist profile of BIM 23127, as detailed in Section 3. The compound is ideal for in vitro studies exploring cross-talk between the somatostatin receptor 2 (SSTR2) and the NMBR or UT receptor systems [1][2]. For example, researchers can use BIM 23127 to simultaneously activate SSTR2 (leading to cAMP inhibition) while blocking NMBR-mediated NF-κB activation . This is a unique pharmacological profile that cannot be replicated by combining single-target agents, which may have different pharmacokinetic or solubility properties.

Ex Vivo Smooth Muscle Contractility Studies

Building on the UT receptor antagonism data, BIM 23127 has been quantitatively validated for use in ex vivo tissue bath experiments. Studies have shown it inhibits urotensin-II-induced contraction of isolated respiratory smooth muscle, with reported pKb values of 6.36 ± 0.11 in cat trachea [3]. This application is specifically supported for researchers investigating the role of UT receptors in modulating smooth muscle tone in pulmonary and vascular tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIM 23127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.